(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Thiazolidines and dithiolanes, which are similar to the compound you mentioned, are significant classes of organic medicinal compounds. They are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The reaction of lauroyl isothiocyanate with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can serve as a main building block in the synthesis of target heterocyclic systems .Molecular Structure Analysis
Thiazolines are a group of isomeric 5-membered heterocyclic compounds containing both sulfur and nitrogen in the ring .Chemical Reactions Analysis
The products obtained by the reaction of 1,3-disubstituted thioureas with chloroacetylchloride are actually 2-imino-4-thiazolidinone derivatives .Physical and Chemical Properties Analysis
Thiazolines are colorless liquids . More specific physical and chemical properties for the compound you mentioned are not available in the sources I found.Scientific Research Applications
Aldose Reductase Inhibitors
One of the primary research applications of related thiazolidinone derivatives involves their role as potent and selective inhibitors of aldose reductase (ALR2). Aldose reductase inhibitors are of significant interest for the development of novel drugs to treat diabetic complications. In one study, a series of iminothiazolidin-4-one acetate derivatives was synthesized and evaluated for their inhibitory potency against ALR2, demonstrating the potential of these compounds in the management of diabetic complications (Sher Ali et al., 2012).
Anticancer Agents
Thiazolidinone derivatives have also been investigated for their potential anticancer properties. A novel synthesis approach led to the creation of thiazolidin-2-ylidene)acetate derivatives with moderate cytotoxic activity against cancer cell lines. This underscores the compound's potential as a scaffold for developing new anticancer drugs (Y. Mabkhot et al., 2019).
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of thiazolidinone derivatives. Synthesized compounds have been tested against various bacterial strains, showing significant activity. This suggests that thiazolidinone-based compounds can be promising candidates for developing new antimicrobial agents (N. Mishra et al., 2019).
Corrosion Inhibitors
Thiazolidinone derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Their effectiveness as inhibitors suggests potential applications in protecting metals from corrosion, which is valuable in industrial settings (M. Quraishi & H. Sharma, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-8-16-17(9-12)26-20(22(16)11-18(23)25-4)21-19(24)15-7-6-13(2)14(3)10-15/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZBJJPCGEYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)C)C)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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